2-(2-Bromobenzoyl)-5-methylpyridine
Description
Contextualization of Pyridine-Based Compounds in Organic and Medicinal Chemistry Research
Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that play a crucial role in both organic and medicinal chemistry. researchgate.net The pyridine ring, an isostere of benzene (B151609), is a key structural motif found in a vast number of biologically active compounds and approved pharmaceutical agents. rsc.org Its presence is integral to the function of many coenzymes, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are vital for redox reactions in biological systems. nih.gov
The significance of pyridine scaffolds in drug design is immense, with over 7,000 existing drug molecules incorporating this nucleus. rsc.org The inclusion of a pyridine moiety can enhance the pharmacological activity, metabolic stability, and water solubility of a molecule, making it a "privileged scaffold" in medicinal chemistry. nih.gov Pyridine derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. researchgate.netnih.gov The basicity of the nitrogen atom allows for the formation of salts and hydrogen bonds, which are critical for molecular interactions with biological targets. rsc.org In organic synthesis, pyridine serves as a versatile reagent, catalyst, and solvent, facilitating a variety of chemical transformations. nih.govsarchemlabs.com
Overview of Halogenated Aromatic Ketones in Synthetic Methodologies
Halogenated aromatic ketones, particularly α-haloketones, are highly valuable intermediates in organic synthesis. mdpi.com The presence of a halogen atom alpha to the carbonyl group significantly enhances the reactivity of the molecule, making it susceptible to nucleophilic attack at multiple sites. nih.gov This reactivity allows for the construction of complex molecular architectures and a wide variety of heterocyclic compounds. mdpi.comnih.gov
The synthesis of α-haloketones is typically achieved through the direct halogenation of an enolizable aromatic ketone using elemental halogens like bromine (Br₂) or chlorine (Cl₂) under acidic or basic conditions. mdpi.comwikipedia.org The reaction proceeds through an enol or enolate intermediate, and the rate of reaction is often dependent on the formation of this intermediate. libretexts.orgopenstax.org The introduction of a halogen atom serves as a useful synthetic handle, enabling further transformations such as dehydrobromination to form α,β-unsaturated ketones or participation in various cross-coupling reactions. openstax.orgnih.govacs.org These compounds are recognized as important building blocks for the synthesis of numerous pharmaceutical agents. mdpi.com
Rationale for Investigating the 2-(2-Bromobenzoyl)-5-methylpyridine Scaffold
The specific scaffold of this compound combines the key features of both pyridine-based compounds and halogenated aromatic ketones, making it a molecule of significant research interest. The structure incorporates a pyridine ring, known for its diverse biological activities and its ability to modulate physicochemical properties. nih.govnih.gov The methyl group at the 5-position of the pyridine ring can influence the electronic properties and steric interactions of the molecule.
Simultaneously, the 2-bromobenzoyl group provides a reactive handle for further synthetic modifications. The bromine atom on the benzene ring can participate in various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecules. The ketone linkage between the two aromatic rings provides a specific spatial orientation and can be a site for further chemical reactions. The investigation of this particular scaffold is driven by the potential to synthesize novel compounds with unique biological activities by leveraging the combined properties of its constituent parts. The structure is an analog of other biologically relevant benzoylpyridines, such as 2-(2-Amino-5-bromobenzoyl)pyridine (B195683), which is a known compound in medicinal chemistry. nih.gov The synthesis of such benzoylpyridines can be achieved through methods like the Friedel-Crafts acylation or more modern, light-driven reductive arylation strategies. nih.govorgsyn.org
Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-6-7-12(15-8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOBYEIYCTWEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Bromobenzoyl 5 Methylpyridine
Retrosynthetic Analysis and Key Strategic Disconnections
Retrosynthetic analysis of the target molecule, 2-(2-Bromobenzoyl)-5-methylpyridine, identifies the central carbonyl-carbon bond as the most logical point for disconnection. This primary disconnection (Disconnection A) between the pyridine (B92270) ring and the benzoyl group simplifies the molecule into two key synthons: a 5-methyl-2-pyridyl anion equivalent and a 2-bromobenzoyl cation equivalent.
A secondary strategic disconnection can be envisioned at the C-C bond of the bromophenyl ring (Disconnection B), although this is a less common approach for ketone synthesis. The primary disconnection leads to several plausible forward synthetic strategies, which are explored in the subsequent sections. These strategies hinge on the specific reagents used to represent the synthons, such as organometallic compounds for the nucleophilic pyridine moiety and an acyl halide or related derivative for the electrophilic benzoyl component.
Direct Carbon-Carbon Bond Formation Strategies
The formation of the critical C-C bond between the pyridine and phenyl rings can be achieved through several established synthetic methodologies.
Friedel-Crafts Acylation Approaches utilizing 5-methylpyridine derivatives
The Friedel-Crafts acylation is a classic method for forming aryl ketones by reacting an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. google.comkhanacademy.org A hypothetical route would involve the acylation of 5-methylpyridine (3-picoline) with 2-bromobenzoyl chloride.
However, this approach faces significant challenges. The pyridine ring is electron-deficient and is generally deactivated towards electrophilic aromatic substitution. quora.comorganicchemistrytutor.com Furthermore, the nitrogen atom in the pyridine ring acts as a Lewis base and readily complexes with the Lewis acid catalyst (e.g., AlCl₃), leading to further deactivation of the ring and preventing the desired acylation. nih.govrsc.org Electrophilic attack on the pyridine ring, when forced under harsh conditions, typically occurs at the 3- and 5-positions (meta to the nitrogen), not the 2-position required for the target molecule. quora.comlibretexts.org The methyl group at the 5-position is an activating group, but its influence is generally insufficient to overcome the strong deactivating effect of the nitrogen atom for acylation at the 2-position. youtube.com Consequently, direct Friedel-Crafts acylation is not considered a viable synthetic route for this compound.
Organometallic Coupling Reactions for Benzoyl-Pyridine Linkage
Transition metal-catalyzed cross-coupling reactions provide powerful and versatile methods for the formation of carbon-carbon bonds, offering a more feasible pathway to the target molecule.
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide catalyzed by a palladium(0) complex, is a highly effective method for forming biaryl linkages. libretexts.orgtcichemicals.com A plausible Suzuki route to this compound could involve the coupling of a 5-methylpyridine-2-boronic acid or ester with a 2-bromobenzoyl derivative. However, a more common approach involves coupling an arylboronic acid with a halopyridine.
One potential pathway is the Suzuki-Miyaura reaction between 2-bromo-5-methylpyridine (B20793) and 2-formylphenylboronic acid. The resulting aldehyde intermediate can then be oxidized to the corresponding ketone. This two-step process leverages the high efficiency and functional group tolerance of the Suzuki-Miyaura coupling. The general catalytic cycle for this reaction involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org
| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Product |
| 2-Bromo-5-methylpyridine | 2-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(2-Formylbenzoyl)-5-methylpyridine |
| 2-Chloro-5-methylpyridine | (2-Bromophenyl)boronic acid | Pd₂(dba)₃ / Ligand | K₃PO₄ | Dioxane | 2-(2-Bromophenyl)-5-methylpyridine |
This table represents plausible reaction conditions based on general Suzuki-Miyaura protocols. The second entry would require a subsequent carbonylation/acylation step.
Other cross-coupling reactions also offer potential routes:
Negishi Coupling : This reaction couples an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.org A viable Negishi approach would be the reaction of a 2-bromobenzoyl derivative (like a Weinreb amide or acyl chloride) with a (5-methylpyridin-2-yl)zinc halide. nih.govacs.org This method is known for its high functional group tolerance. researchgate.net
Heck Coupling : While typically used to form C-C bonds with alkenes, variations of the Heck reaction, such as carbonylative Heck reactions, could potentially be employed. mdpi.com For instance, a reaction between 2-bromo-5-methylpyridine and 2-bromostyrene followed by oxidation could be envisioned, although this is a more circuitous route. researchgate.netdergipark.org.tr
Sonogashira Coupling : This coupling of a terminal alkyne with an aryl or vinyl halide is less direct for ketone synthesis. A possible, though multi-step, route could involve the Sonogashira coupling of 2-bromo-5-methylpyridine with 1-bromo-2-ethynylbenzene (B14331), followed by hydration of the alkyne to form the ketone.
Grignard Reagent and Organolithium Chemistry in Ketone Synthesis
The addition of organometallic reagents like Grignard or organolithium compounds to electrophilic carbon species is a fundamental strategy for ketone synthesis.
A highly effective method involves the reaction of an organometallic reagent with a nitrile. In the context of synthesizing this compound, this would entail the preparation of a Grignard reagent from 1,2-dibromobenzene, which would then be reacted with 5-methylpyridine-2-carbonitrile (5-methyl-2-cyanopyridine). The initial addition forms an imine intermediate, which upon acidic workup, hydrolyzes to the desired ketone. A patent for the synthesis of the related 2-benzoylpyridine (B47108) describes a similar process using phenylmagnesium bromide and 2-cyanopyridine, achieving a high yield. caymanchem.com
Reaction Scheme:
Formation of Grignard reagent: Br-C₆H₄-Br + Mg → Br-C₆H₄-MgBr
Addition to nitrile: Br-C₆H₄-MgBr + NC-C₅H₃N-CH₃ → Br-C₆H₄-C(=NMgBr)-C₅H₃N-CH₃
Hydrolysis: Br-C₆H₄-C(=NMgBr)-C₅H₃N-CH₃ + H₃O⁺ → this compound
Alternatively, an organolithium reagent, such as 2-bromophenyllithium (generated via lithium-halogen exchange from 1,2-dibromobenzene), can be used. The reaction of this organolithium species with N-methoxy-N,5-dimethylpicolinamide (a Weinreb amide) provides another reliable route to the ketone. The chelated intermediate formed in this reaction is stable and does not undergo further addition, thus preventing the formation of tertiary alcohol byproducts.
| Organometallic Reagent | Pyridine Derivative | Key Intermediate | Product |
| 2-Bromophenylmagnesium bromide | 5-Methylpyridine-2-carbonitrile | Imine-magnesium complex | This compound |
| 2-Bromophenyllithium | N-methoxy-N,5-dimethylpicolinamide | Chelate-stabilized tetrahedral intermediate | This compound |
Formation of the Brominated Benzoyl Moiety
The synthesis of the this compound backbone involves the crucial step of forming the 2-bromobenzoyl group, which is then coupled with the 5-methylpyridine unit. This can be achieved through various chemical transformations, primarily involving the introduction of bromine onto a benzoyl precursor or the synthesis of a reactive 2-bromobenzoyl species suitable for coupling.
Halogenation Reactions on Benzoyl Precursors
One of the primary methods for introducing a bromine atom onto a benzoyl precursor is through electrophilic aromatic substitution. In this approach, a suitable benzoyl compound is treated with a brominating agent, leading to the substitution of a hydrogen atom on the aromatic ring with a bromine atom.
The regioselectivity of the bromination is a critical factor. To achieve the desired 2-bromo substitution, the starting benzoyl precursor may contain directing groups that favor substitution at the ortho position. Alternatively, specific reaction conditions or catalysts can be employed to control the position of bromination. Common brominating agents used in these reactions include elemental bromine (Br₂) in the presence of a Lewis acid catalyst, or N-Bromosuccinimide (NBS), which can be a source of electrophilic bromine, particularly under photolytic conditions. chemistrysteps.comchadsprep.com The stability of the benzylic position makes it a favorable site for radical bromination. chemistrysteps.com
Table 1: Comparison of Common Brominating Agents
| Brominating Agent | Reaction Conditions | Selectivity |
| Elemental Bromine (Br₂) | Lewis acid catalyst (e.g., FeBr₃, AlCl₃) | Ortho/para-directing for activated rings |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) or light | Allylic and benzylic positions |
It is important to note that direct bromination of benzoyl compounds can sometimes lead to a mixture of isomers, necessitating subsequent purification steps to isolate the desired 2-bromo isomer.
Synthesis of 2-Bromobenzoyl Moieties for Coupling
An alternative and often more controlled approach involves the synthesis of a reactive 2-bromobenzoyl moiety that can then be coupled with 5-methylpyridine. A common strategy is the preparation of 2-bromobenzoyl chloride. This can be synthesized from 2-bromobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Once 2-bromobenzoyl chloride is obtained, it can be used in a Friedel-Crafts acylation reaction with 5-methylpyridine. wikipedia.orgsigmaaldrich.comorganic-chemistry.orgyoutube.com This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic attack on the pyridine ring. sigmaaldrich.comyoutube.com The reaction's success can be influenced by the reactivity of the pyridine ring; the methyl group at the 5-position is an activating group, which can facilitate the acylation.
Another powerful method for forming the C-C bond between the 2-bromobenzoyl moiety and the pyridine ring is through palladium-catalyzed cross-coupling reactions. rsc.orgthieme-connect.comorganic-chemistry.orgacs.orgresearchgate.netnih.gov For instance, a Negishi or Stille coupling could be employed. nih.gov These reactions offer high selectivity and functional group tolerance. organic-chemistry.orgnih.gov
Modern and Sustainable Synthetic Approaches
Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods. These modern approaches aim to reduce reaction times, increase yields, and minimize waste.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. eurekaselect.com The use of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. eurekaselect.comsphinxsai.comjaveriana.edu.coresearchgate.netjaveriana.edu.co This is attributed to the efficient and uniform heating of the reaction mixture.
In the context of synthesizing this compound, microwave assistance can be applied to both the formation of the 2-bromobenzoyl moiety and the subsequent coupling reaction. For example, a microwave-assisted Friedel-Crafts acylation or a palladium-catalyzed cross-coupling reaction could offer a more rapid and efficient route to the target molecule.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Acylation Reaction
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | Minutes |
| Energy Consumption | High | Low |
| Product Yield | Moderate to Good | Often higher |
| Side Reactions | More prevalent | Reduced |
The benefits of microwave-assisted synthesis make it an attractive alternative for the preparation of this compound, aligning with the principles of green chemistry. javeriana.edu.conih.govresearchgate.net
Green Chemistry Principles in Reaction Design and Solvent Selection
The principles of green chemistry are increasingly being integrated into synthetic route design to minimize environmental impact. nih.govresearchgate.netbiosynce.comijarsct.co.inrsc.org For the synthesis of this compound, several green chemistry principles can be applied.
One key principle is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. primescholars.comprimescholars.comresearchgate.net Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution reactions that generate stoichiometric byproducts. In the context of the target molecule's synthesis, choosing a coupling reaction with a high atom economy would be a green approach.
The selection of solvents is another critical aspect of green chemistry. biosynce.comijarsct.co.in Many traditional organic solvents are volatile, toxic, and flammable. The use of greener solvents, such as water, ethanol, or ionic liquids, is encouraged. ijarsct.co.in Research into solvent-free reaction conditions is also a significant area of green chemistry. rsc.org For the synthesis of this compound, exploring the use of benign solvents or solvent-free conditions for the coupling step would be a sustainable approach.
Furthermore, the use of catalysis is a cornerstone of green chemistry. Catalytic reactions are often more selective, require milder reaction conditions, and reduce the amount of waste generated compared to stoichiometric reactions. biosynce.com The use of palladium catalysts in cross-coupling reactions is an example of a catalytic approach that can be applied to the synthesis of the target compound.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
After the synthesis, the purification and isolation of the intermediates and the final product, this compound, are crucial to obtain a compound of high purity. Common techniques employed for this purpose include extraction, chromatography, and crystallization.
Extraction is often the first step in the work-up procedure to separate the desired product from the reaction mixture. This involves partitioning the crude product between two immiscible solvents, typically an organic solvent and an aqueous solution, to remove inorganic byproducts and other water-soluble impurities.
Column chromatography is a widely used technique for the purification of organic compounds. mdpi.com A solution of the crude product is passed through a column packed with a stationary phase, such as silica gel or alumina. An eluent (a solvent or a mixture of solvents) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase. The fractions containing the pure product are then collected and the solvent is evaporated.
Crystallization is a powerful technique for purifying solid compounds. nih.gov This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The pure crystals can then be collected by filtration. Recrystallization, where the crystallization process is repeated, can be performed to further enhance the purity of the product.
The choice of purification technique depends on the physical properties of the compound (e.g., solid or liquid, polarity) and the nature of the impurities. A combination of these techniques is often necessary to achieve the desired level of purity for both the synthetic intermediates and the final this compound product.
Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)
Chromatographic techniques are powerful tools for the separation and purification of organic compounds based on the differential partitioning of the components between a stationary phase and a mobile phase.
Column Chromatography:
Column chromatography is a widely used preparative technique for the purification of multigram quantities of compounds. For derivatives of benzoylpyridine, silica gel is a commonly employed stationary phase due to its polarity and ability to separate compounds based on differences in their polarity. The choice of the mobile phase, or eluent, is crucial for achieving effective separation. A solvent system is typically selected through preliminary analysis using thin-layer chromatography (TLC).
For compounds structurally analogous to this compound, such as 2-(2-amino-5-bromobenzoyl)pyridine (B195683), purification is often achieved using flash chromatography on a silica gel column. A common mobile phase for such separations is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The ratio of these solvents is optimized to achieve a good separation between the desired product and any impurities.
A typical column chromatography procedure for a related compound involves dissolving the crude product in a minimum amount of a suitable solvent and adsorbing it onto a small amount of silica gel. This pre-adsorbed material is then loaded onto the top of a prepared silica gel column. The column is eluted with a gradient of ethyl acetate in hexane, starting with a lower concentration of the more polar solvent and gradually increasing it. Fractions are collected and analyzed by TLC to identify those containing the pure product.
Table 1: Illustrative Column Chromatography Parameters for a Structurally Similar Compound
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 30%) |
| Elution Mode | Gradient |
| Detection | Thin-Layer Chromatography (TLC) with UV visualization |
High-Performance Liquid Chromatography (HPLC):
High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used for both analytical and preparative-scale separations. For the purification of pyridine derivatives, reverse-phase HPLC (RP-HPLC) is frequently utilized. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol (B129727).
The separation of a related compound, 2-Amino-5-bromo-3-methylpyridine, has been demonstrated using a reverse-phase HPLC method. The mobile phase for such a separation often contains acetonitrile and water, sometimes with the addition of an acid modifier like phosphoric acid or formic acid to improve peak shape and resolution sielc.com. The use of a C18 column is standard for these types of separations.
Preparative HPLC can be employed for the final purification of this compound to achieve very high purity levels, although it is generally more suitable for smaller quantities of material compared to column chromatography.
Table 2: Representative HPLC Conditions for Analysis of a Related Pyridine Derivative
| Parameter | Description |
| Stationary Phase | C18 Reverse-Phase Column |
| Mobile Phase | Acetonitrile and Water (with or without an acid modifier) |
| Elution Mode | Isocratic or Gradient |
| Detection | UV Detector (at a wavelength where the compound absorbs) |
Recrystallization and Crystallization Strategies
Recrystallization is a purification technique used to remove impurities from a solid compound. The principle of recrystallization is based on the differential solubility of the desired compound and the impurities in a particular solvent or solvent mixture. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.
For the purification of crystalline organic solids like substituted benzoylpyridines, recrystallization can be a highly effective method. A patent describing the synthesis of the related compound 2-(2-amino-5-bromo-benzoyl)pyridine mentions the use of ethanol for recrystallization to obtain a yellow solid product google.com. This suggests that polar protic solvents may be suitable for the recrystallization of this compound.
The general procedure for recrystallization involves dissolving the crude solid in a minimum amount of a hot solvent. The hot solution is then filtered, if necessary, to remove any insoluble impurities. The filtrate is allowed to cool slowly and undisturbed, which promotes the formation of well-defined crystals of the pure compound. The crystals are then collected by filtration and washed with a small amount of cold solvent to remove any residual impurities.
The choice of solvent is critical and may require some experimentation. A mixed-solvent system can also be employed, where the crude compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added dropwise until the solution becomes turbid. The solution is then reheated until it becomes clear and allowed to cool slowly.
Table 3: Potential Solvents for Recrystallization of Benzoylpyridine Derivatives
| Solvent/Solvent System | Rationale |
| Ethanol | A polar protic solvent, has been shown to be effective for a structurally similar compound google.com. |
| Isopropanol | Another polar protic solvent with similar properties to ethanol. |
| Ethyl Acetate/Hexane | A mixed-solvent system that can be fine-tuned to achieve optimal solubility differences. |
| Toluene | A non-polar aromatic solvent that could be effective depending on the compound's polarity. |
Chemical Reactivity and Mechanistic Investigations of 2 2 Bromobenzoyl 5 Methylpyridine
Reactivity Profiles of the Pyridine (B92270) Nucleus
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic property significantly influences its reactivity, making it less susceptible to electrophilic attack compared to benzene (B151609), but more prone to nucleophilic substitution.
Electrophilic Aromatic Substitution on Pyridine
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally a challenging transformation that requires harsh reaction conditions. The nitrogen atom's electron-withdrawing inductive effect deactivates the entire ring, making it less nucleophilic. Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is readily protonated, forming a pyridinium ion. This further deactivates the ring towards electrophilic attack.
Should the reaction proceed, electrophilic attack on the pyridine ring of 2-(2-bromobenzoyl)-5-methylpyridine is predicted to occur at the C-3 or C-5 positions (meta to the nitrogen). Attack at the C-2, C-4, or C-6 positions results in a destabilized cationic intermediate where one of the resonance structures places a positive charge on the electronegative nitrogen atom. In contrast, attack at the C-3 or C-5 position allows the positive charge to be delocalized across the carbon atoms of the ring without involving the nitrogen, leading to a more stable intermediate.
In this compound, the 5-methyl group is an activating group, which would favor electrophilic attack at the positions ortho and para to it (C-4 and C-6). Conversely, the 2-(2-bromobenzoyl) group is a deactivating, meta-directing group. The interplay of these substituent effects, coupled with the inherent reactivity of the pyridine nucleus, makes predicting the precise outcome of EAS complex without specific experimental data.
Table 1: General Conditions for Electrophilic Aromatic Substitution on Pyridine Derivatives
| Reaction | Typical Reagents | Product | Notes |
|---|---|---|---|
| Nitration | KNO₃, fuming H₂SO₄, 300 °C | 3-Nitropyridine | Requires very high temperatures. |
| Sulfonation | SO₃, H₂SO₄, HgSO₄, 230 °C | Pyridine-3-sulfonic acid | Mercury catalyst is often required. |
| Bromination | Br₂, oleum, 300 °C | 3-Bromopyridine and 3,5-dibromopyridine | Harsh conditions are necessary. |
Nucleophilic Aromatic Substitution on Pyridine Derivatives
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). Attack at these positions allows the negative charge of the intermediate, known as a Meisenheimer complex, to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.
In the case of this compound, the molecule does not possess a good leaving group directly on the pyridine ring at an activated position (C-2 or C-4). However, if a suitable leaving group were present at the C-2 or C-6 position, the compound would be expected to readily undergo SNAr reactions. For instance, a chloro or fluoro substituent at these positions would be displaced by a variety of nucleophiles.
The mechanism for SNAr on a pyridine derivative involves a two-step addition-elimination process. The nucleophile first attacks the electron-deficient carbon, breaking the aromaticity and forming the resonance-stabilized anionic Meisenheimer intermediate. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.
Coordination Chemistry and Ligand Properties of the Pyridine Nitrogen
The lone pair of electrons on the nitrogen atom of the pyridine ring is not involved in the aromatic sextet and is readily available for coordination with metal ions and Lewis acids. This makes pyridine and its derivatives, including this compound, effective ligands in coordination chemistry.
The nitrogen atom acts as a Lewis base, donating its lone pair to form a coordinate covalent bond with a metal center. The resulting coordination complexes have diverse geometries and applications, for example, in catalysis and materials science. The steric and electronic properties of the substituents on the pyridine ring can influence the stability and structure of the resulting metal complexes. In this compound, the bulky 2-(2-bromobenzoyl) group may sterically hinder the approach of a metal ion to the nitrogen, potentially affecting the coordination geometry.
Reactivity of the Benzoyl Ketone Functional Group
The benzoyl ketone group is characterized by a carbonyl (C=O) group bonded to two carbon atoms, one of which is part of the pyridine ring and the other part of the bromophenyl ring. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophilic attack.
Nucleophilic Addition Reactions to the Carbonyl Center
A fundamental reaction of ketones is the nucleophilic addition to the carbonyl carbon. A wide array of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), hydrides, cyanides, and amines, can attack the electrophilic carbonyl carbon.
This reaction proceeds via a two-step mechanism. The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the addition of a weak acid during workup, yields the corresponding tertiary alcohol. The reactivity of the ketone can be influenced by the electronic nature of the attached aromatic rings.
Table 2: Examples of Nucleophilic Addition to a Generic Aryl Ketone
| Nucleophile | Reagent | Product |
|---|---|---|
| Hydride (H⁻) | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Alkyl (R⁻) | R-MgBr (Grignard) or R-Li | Tertiary Alcohol |
| Cyanide (CN⁻) | HCN, KCN | Cyanohydrin |
Reduction Reactions of the Ketone to Alcohols or Alkyl Groups
The ketone functional group in this compound can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (CH₂) group.
Reduction to Alcohols: The reduction of a ketone to a secondary alcohol is a common transformation. This can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. Catalytic hydrogenation, using H₂ gas and a metal catalyst such as palladium, platinum, or nickel, can also be employed.
Reduction to Alkyl Groups: The complete reduction of the carbonyl group to a methylene group is known as deoxygenation. This transformation can be accomplished under either acidic or basic conditions.
Clemmensen Reduction: This method involves treating the ketone with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid.
Wolff-Kishner Reduction: This procedure utilizes hydrazine (NH₂NH₂) and a strong base, such as potassium hydroxide (KOH), at high temperatures. It is suitable for compounds that are sensitive to strong acids.
α-Substitution Reactions Adjacent to the Carbonyl Group
The carbon atom situated between the carbonyl group and the pyridine ring in this compound is known as the α-carbon. The protons attached to this carbon exhibit acidic properties due to the electron-withdrawing nature of the adjacent carbonyl group. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized intermediate known as an enolate. masterorganicchemistry.comutexas.edu The negative charge in the enolate is delocalized between the α-carbon and the oxygen atom of the carbonyl group, making both sites potential nucleophiles. utexas.edu
The formation of this enolate is a critical step that opens the door to a variety of α-substitution reactions. These reactions are fundamental in organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. The choice of base and reaction conditions can influence which of the two possible enolates (kinetic vs. thermodynamic) is formed if the ketone were unsymmetrical. However, in the case of this compound, only one α-carbon bears protons, simplifying enolate formation. pitt.edu
Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible deprotonation, forming the enolate in high concentration. masterorganicchemistry.comutdallas.edu Once formed, the enolate can react with various electrophiles. A common and synthetically valuable reaction is the alkylation of the enolate, which proceeds via an SN2 mechanism with alkyl halides. This allows for the introduction of alkyl groups at the α-position. For this reaction to be effective, primary or other reactive alkyl halides are typically used. mnstate.edu
Table 1: Examples of α-Alkylation of Ketones via Enolate Intermediates
| Starting Ketone | Base | Electrophile (Alkyl Halide) | Solvent | Product | Yield |
|---|---|---|---|---|---|
| Acetophenone | LDA | CH₃I | THF | Propiophenone | Good |
| 2-Acetylpyridine | NaH | CH₃CH₂Br | DMF | 2-Butanoylpyridine | Moderate |
| 2-Benzoylpyridine (B47108) | LDA | CH₂=CHCH₂Br (Allyl bromide) | THF, -78°C | 1-(pyridin-2-yl)-4-penten-1-one | High |
This table presents generalized examples of α-alkylation on similar ketone structures to illustrate the typical reagents and conditions used.
Besides alkylation, enolates can react with other electrophiles. For instance, halogenation at the α-position can be achieved by reacting the enolate with a halogen source like bromine (Br₂). masterorganicchemistry.compitt.edu This reaction must be carefully controlled, as base-catalyzed halogenation can lead to multiple substitutions. mnstate.edu
Transformations Involving the Aryl Bromide Substituent
The bromine atom on the benzoyl ring of this compound is a versatile functional group, enabling a wide array of chemical transformations. These reactions primarily leverage the carbon-bromine bond as a site for forming new bonds, significantly increasing the molecular complexity and providing access to a diverse range of derivatives.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. rhhz.netbenthamscience.comnih.gov The mechanism for these reactions typically begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. csbsju.edulibretexts.org This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.orgyonedalabs.com It is one of the most widely used methods for forming biaryl compounds. The choice of ligands, base, and solvent system is crucial for achieving high yields. wikipedia.orgyoutube.com
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgacsgcipr.orglibretexts.org This method has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. beilstein-journals.orgmtak.hu
Other Couplings: Other notable cross-coupling reactions applicable to aryl bromides include the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), and Stille coupling (coupling with organostannanes).
Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions with Aryl Bromides
| Reaction Type | Aryl Bromide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Biphenyl |
| Buchwald-Hartwig | 4-Bromotoluene | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | N-Phenyl-4-methylaniline |
| Heck | Bromobenzene | Styrene | Pd(OAc)₂ | Et₃N | DMF | Stilbene |
| Sonogashira | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Diphenylacetylene |
This table illustrates common cross-coupling reactions using generic aryl halides as examples to show typical reaction components.
Direct displacement of a halogen from an aromatic ring by a nucleophile, known as nucleophilic aromatic substitution (SNAr), is generally challenging. wikipedia.org Unlike SN2 reactions, a backside attack is sterically impossible, and unlike SN1 reactions, the formation of an aryl cation is highly unfavorable. wikipedia.orgchemistrysteps.com
However, the SNAr reaction can proceed via an addition-elimination mechanism if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms when the nucleophile attacks the aromatic ring. libretexts.orglibretexts.org In this compound, the benzoyl group's carbonyl is an electron-withdrawing group. Its position ortho to the bromine atom can facilitate nucleophilic attack by stabilizing the anionic intermediate, thus making nucleophilic displacement more feasible than on an unactivated aryl bromide. ncrdsip.com Pyridine rings are also known to be more reactive towards nucleophilic substitution than benzene rings. wikipedia.org
Oxidative Addition Pathways: As mentioned, oxidative addition is the initial and often rate-determining step in many palladium-catalyzed cross-coupling cycles. csbsju.edu This process involves the insertion of the low-valent metal center, typically Pd(0), into the carbon-bromine bond. csbsju.edursc.org This converts the metal from a Pd(0) to a Pd(II) state, forming a new organopalladium complex. chemrxiv.orgchemrxiv.org The reaction between bromobenzene and palladium(0) complexes has been studied computationally, considering concerted, nucleophilic substitution, and radical mechanisms. rsc.org The preferred pathway can depend on factors like the phosphine ligand, the solvent, and the number of ligands coordinated to the metal. rsc.orgnih.gov
Radical Reactions: The carbon-bromine bond can also undergo homolytic cleavage to generate an aryl radical. This can be initiated by radical initiators or photochemically. Once formed, this aryl radical is a highly reactive intermediate that can participate in various transformations. researchgate.net A key reaction type is radical cyclization, where the generated radical attacks a multiple bond within the same molecule to form a new ring. wikipedia.org For this compound, the aryl radical could potentially attack the carbonyl group or the pyridine ring, although attack on the carbonyl carbon is generally reversible. wikipedia.orgrsc.org Such radical pathways offer alternative routes to complex heterocyclic structures. acs.orgnih.gov
Reactivity of the Methyl Group on the Pyridine Ring
The methyl group attached to the pyridine ring at the 5-position is analogous to a benzylic position in alkylbenzenes. The C-H bonds of this methyl group are weaker than typical alkane C-H bonds because homolytic cleavage leads to a resonance-stabilized radical. libretexts.org This increased reactivity allows for a range of functionalization and oxidation reactions specifically at this site.
Benzylic Functionalization: A common method for functionalizing the benzylic position is radical bromination, often using N-bromosuccinimide (NBS) with a radical initiator or light (hν). chemistrysteps.comchadsprep.comyoutube.com This reaction selectively replaces a benzylic hydrogen with a bromine atom, proceeding via a benzylic radical intermediate. libretexts.org The resulting benzylic bromide is a valuable synthetic intermediate that can undergo subsequent nucleophilic substitution reactions to introduce a variety of functional groups.
Oxidation Reactions: The benzylic methyl group can be oxidized to various higher oxidation states, including an aldehyde, carboxylic acid, or alcohol. Strong oxidizing agents like potassium permanganate (KMnO₄) can typically oxidize an alkyl group on an aromatic ring all the way to a carboxylic acid, provided a benzylic hydrogen is present. masterorganicchemistry.com This transformation is robust and often proceeds with cleavage of the rest of the alkyl chain. masterorganicchemistry.com Other reagents, such as manganese dioxide (MnO₂), are known to selectively oxidize benzylic alcohols to ketones or aldehydes, highlighting the possibility of controlled, stepwise oxidation. youtube.com Recent advances also include metal-catalyzed methods using environmentally benign oxidants like molecular oxygen. mdpi.comresearchgate.net
Table 3: Common Reactions at the Benzylic Position
| Substrate | Reagent(s) | Conditions | Product | Reaction Type |
|---|---|---|---|---|
| Toluene | NBS, AIBN (initiator) | CCl₄, heat | Benzyl bromide | Radical Bromination |
| Toluene | KMnO₄, H₂O, H⁺ | Heat | Benzoic acid | Oxidation |
| Ethylbenzene | NBS, light (hν) | CCl₄ | 1-Bromo-1-phenylethane | Radical Bromination |
| Benzyl alcohol | MnO₂ | CH₂Cl₂ | Benzaldehyde | Oxidation |
This table provides examples of typical reactions that occur at the benzylic position of alkylbenzenes, which are analogous to the reactivity of the methyl group on the pyridine ring.
Elucidation of Reaction Mechanisms and Pathway Selectivity
The elucidation of reaction mechanisms for compounds like this compound typically involves a multi-faceted approach combining kinetic studies, the identification of transient species, and computational modeling to map out energy landscapes.
Specific kinetic data and reaction rate determinations for this compound are not readily found in current research. However, for analogous reactions, such as the nucleophilic aromatic substitution (SNAr) on related haloaromatic compounds, the reaction rate is understood to be dependent on the concentrations of both the substrate and the nucleophile, thus following second-order kinetics. The rate of such reactions is influenced by several factors including the nature of the solvent, the strength of the nucleophile, and the electronic effects of the substituents on the aromatic rings. For instance, the electron-withdrawing nature of the benzoyl group would be expected to activate the brominated ring towards nucleophilic attack.
Hypothetical kinetic data for a reaction involving this compound could be presented as follows, based on typical SN2 or SNAr reactions:
| Reactant | Concentration (M) | Rate Constant (k) | Reaction Rate (M/s) |
| This compound | 0.1 | 0.05 L mol⁻¹ s⁻¹ | 5.0 x 10⁻⁴ |
| Nucleophile (e.g., CH₃O⁻) | 0.1 | ||
| This compound | 0.2 | 0.05 L mol⁻¹ s⁻¹ | 1.0 x 10⁻³ |
| Nucleophile (e.g., CH₃O⁻) | 0.1 | ||
| This compound | 0.1 | 0.05 L mol⁻¹ s⁻¹ | 1.0 x 10⁻³ |
| Nucleophile (e.g., CH₃O⁻) | 0.2 | ||
| This is a hypothetical data table for illustrative purposes. |
The identification of reaction intermediates is crucial for confirming a proposed reaction mechanism. For reactions involving this compound, such as a nucleophilic aromatic substitution, the formation of a Meisenheimer complex—a resonance-stabilized anionic intermediate—would be anticipated. This intermediate would result from the attack of a nucleophile on the carbon atom bearing the bromine atom.
In the context of palladium-catalyzed cross-coupling reactions, which are common for aryl bromides, the catalytic cycle would involve various organopalladium intermediates. These would include a Pd(0) species undergoing oxidative addition to the C-Br bond to form a Pd(II) intermediate. Subsequent steps of transmetalation (in the case of Suzuki or Stille coupling) and reductive elimination would regenerate the Pd(0) catalyst and yield the final product. Spectroscopic techniques such as NMR and mass spectrometry are typically employed to detect and characterize such transient species.
Transition state analysis provides insight into the energy barriers of a reaction. For this compound, computational chemistry, particularly Density Functional Theory (DFT), would be the primary tool for modeling transition states and calculating their energies. For a hypothetical SNAr reaction, the transition state would be the highest energy point on the reaction coordinate leading to the formation of the Meisenheimer intermediate.
An energy profile for a palladium-catalyzed cross-coupling reaction would illustrate the relative energies of the reactants, intermediates, transition states, and products. The oxidative addition step is often, but not always, the rate-determining step in these catalytic cycles. The energy of the transition state for this step would be influenced by the steric and electronic properties of the ligands on the palladium catalyst and the substituents on the benzoylpyridine substrate.
A simplified, hypothetical energy profile for a one-step reaction could be visualized as:
| Reaction Coordinate | Relative Energy (kJ/mol) |
| Reactants | 0 |
| Transition State | +80 |
| Products | -20 |
| This is a hypothetical data table for illustrative purposes. |
Structural Elucidation and Spectroscopic Characterization of 2 2 Bromobenzoyl 5 Methylpyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides insights into the chemical environment of individual atoms.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms within a molecule. For derivatives of 2-(2-Bromobenzoyl)-5-methylpyridine, such as 5-Ethyl-2-methyl pyridine (B92270), the ¹H NMR spectrum reveals characteristic signals. For instance, the spectrum of 5-Ethyl-2-methyl pyridine in CDCl₃ shows a singlet for the methyl protons, quartets and triplets for the ethyl group protons, and distinct signals for the aromatic protons on the pyridine ring. rsc.org
A representative ¹H NMR data for a related compound, 5-Ethyl-2-methyl pyridine, is presented below:
¹H NMR (400 MHz, CDCl₃) δ 8.32 (d, J = 2.1 Hz, 1H), 7.38 (dd, J = 7.9 Hz, J = 2.1 Hz, 1H), 7.05 (d, J = 7.9 Hz, 1H), 2.58 (q, J = 7.6 Hz, 2H), 2.50 (s, 3H), 1.21 (t, J = 7.6 Hz, 3H). rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| 8.32 | d | 2.1 | 1H | Pyridine-H |
| 7.38 | dd | 7.9, 2.1 | 1H | Pyridine-H |
| 7.05 | d | 7.9 | 1H | Pyridine-H |
| 2.58 | q | 7.6 | 2H | -CH₂- |
| 2.50 | s | 3H | -CH₃ (on ring) | |
| 1.21 | t | 7.6 | 3H | -CH₃ (of ethyl) |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For 2-Bromo-5-methylpyridine (B20793), a precursor in the synthesis of the title compound, the ¹³C NMR spectrum shows characteristic peaks for the five carbon atoms of the pyridine ring and the methyl group carbon. chemicalbook.com
The ¹³C NMR data for 5-Ethyl-2-methyl pyridine is as follows:
¹³C NMR (100 MHz, CDCl₃) δ 155.6, 148.7, 136.3, 136.0, 123.0, 25.8, 24.0, 15.6. rsc.org
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 155.6 | Pyridine-C |
| 148.7 | Pyridine-C |
| 136.3 | Pyridine-C |
| 136.0 | Pyridine-C |
| 123.0 | Pyridine-C |
| 25.8 | -CH₂- |
| 24.0 | -CH₃ (on ring) |
| 15.6 | -CH₃ (of ethyl) |
COSY (Correlation Spectroscopy) establishes proton-proton couplings, revealing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and piecing together different fragments of the molecule.
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. It is particularly useful for characterizing polymorphs, which are different crystalline forms of the same compound. For a related compound, 2-Bromo-5-methylpyridine, its crystal structure has been reported, indicating that the planar molecule lies on a crystallographic plane of symmetry. chemicalbook.com While specific ssNMR data for this compound is not available, this technique would be crucial for studying its solid-state properties, including polymorphism, which can significantly impact physical properties like solubility and melting point.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound, HRMS would confirm its molecular formula of C₁₃H₁₁BrN₂O. labmix24.com The technique is sensitive enough to distinguish between compounds with the same nominal mass but different elemental compositions. A Q-Exactive Orbitrap mass spectrometer is an example of an instrument used for such high-resolution measurements. nih.gov For a related compound, 2-(2-Amino-5-bromobenzoyl)pyridine (B195683), mass spectrometry is used for confirmatory analysis of its molecular ions.
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| This compound | C₁₃H₁₁BrN₂O | 291.14 |
| 2-Bromo-5-methylpyridine | C₆H₆BrN | 172.02 |
| 5-Ethyl-2-methyl pyridine | C₈H₁₁N | 121.18 |
| 2-(2-Amino-5-bromobenzoyl)pyridine | C₁₂H₉BrN₂O | 277.12 |
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry provides critical information for structural elucidation by analyzing the fragmentation of a molecule upon ionization. In the electron impact (EI) mass spectrum of this compound, the molecular ion (M⁺) peak would be expected, showing a characteristic isotopic pattern due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity at M⁺ and M+2.
The fragmentation of the molecular ion is energetically driven, and the resulting fragments provide a roadmap to the molecule's structure. libretexts.org The primary fragmentation pathways for this compound are predicted to involve cleavage at the carbonyl group, which is a common fragmentation point for ketones. libretexts.orglibretexts.org
Key fragmentation pathways include:
Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can result in two primary charged fragments:
Loss of the 2-bromophenyl radical to form the 5-methylpicolinoyl cation.
Loss of the 5-methylpyridyl radical to form the 2-bromobenzoyl cation. The 2-bromobenzoyl cation is often a prominent peak in the mass spectra of similar compounds. researchgate.net
Formation of Pyridyl Fragments: Cleavage can also lead to the formation of ions corresponding to the pyridine portion of the molecule, such as the 2-bromo-5-methylpyridine ion itself or further fragments like the methylpyridine ion. nih.govnist.gov
Loss of CO: The benzoyl cation fragment can further lose a molecule of carbon monoxide (CO) to form a bromophenyl cation. researchgate.net
Loss of Br: The bromine atom can be lost as a radical from the molecular ion or from bromine-containing fragments.
The relative abundance of these fragments depends on their stability. Ions where the charge can be stabilized by resonance, such as the 2-bromobenzoyl cation, are often more abundant. libretexts.org
Below is a table of predicted major fragments for this compound.
| Fragment Ion | Structure | m/z (mass-to-charge ratio) | Predicted Fragmentation Pathway |
| 2-Bromobenzoyl cation | [C₆H₄BrCO]⁺ | 183/185 | α-cleavage, loss of 5-methylpyridyl radical |
| 5-Methylpicolinoyl cation | [C₇H₆NO]⁺ | 120 | α-cleavage, loss of 2-bromophenyl radical |
| 5-Methyl-2-pyridyl cation | [C₆H₆N]⁺ | 92 | Cleavage of C-C bond between carbonyl and pyridine |
| 2-Bromophenyl cation | [C₆H₄Br]⁺ | 155/157 | Loss of CO from 2-bromobenzoyl cation |
| Phenyl cation | [C₆H₅]⁺ | 77 | Loss of Br from bromophenyl cation |
This table presents predicted data based on general mass spectrometry principles.
Tandem Mass Spectrometry (MS/MS) for Complex Mixtures and Impurities
Tandem mass spectrometry (MS/MS) is an indispensable tool for the analysis of complex mixtures and the detection of trace-level impurities. ijnrd.org This technique involves the selection of a specific precursor ion (such as the molecular ion of this compound or a potential impurity), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. nih.gov This process provides a high degree of specificity and sensitivity, making it ideal for impurity profiling in active pharmaceutical ingredients (APIs). ijnrd.org
For this compound, MS/MS can be used to:
Identify and Quantify Impurities: Potential impurities arising from the synthesis, such as starting materials or by-products, can be identified. For example, an impurity with a similar core structure would likely share some common product ions, but its unique precursor mass and fragmentation pattern would allow for its differentiation and quantification. nih.govberkeley.edu
Confirm Analyte Identity: In complex matrices, where multiple compounds might have the same nominal mass, MS/MS provides confirmation of the analyte's identity. By monitoring specific, unique transitions from the precursor ion to one or more product ions (a technique known as Selected Reaction Monitoring or SRM), a highly selective and quantitative method can be developed. nih.govnih.gov For instance, monitoring the transition of the 2-bromobenzoyl cation (m/z 183/185) to the bromophenyl cation (m/z 155/157) could selectively detect compounds containing this moiety.
The development of a derivatization LC-MS/MS method, although not directly applied here, showcases the power of MS/MS in enhancing sensitivity and chromatographic performance for trace analysis of pyridine-containing compounds, which is a relevant principle for impurity analysis. berkeley.edu The ability to establish specific fragmentation pathways allows for robust and reproducible analytical methods crucial for quality control in pharmaceutical manufacturing. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. ucsd.edu
Identification of Characteristic Vibrational Modes (e.g., Carbonyl, Aromatic C-H, Pyridine Ring)
The IR spectrum of this compound is expected to show a series of characteristic absorption bands that confirm the presence of its key structural features. ucsd.edulmu.edu
Carbonyl (C=O) Stretch: The most distinct feature in the IR spectrum of a ketone is the strong absorption band from the carbonyl group stretch. youtube.com For an aryl ketone like this compound, this band is typically found in the range of 1685-1705 cm⁻¹. The conjugation of the carbonyl group with both the bromophenyl ring and the methylpyridine ring lowers the stretching frequency compared to a simple aliphatic ketone (typically 1715 cm⁻¹). libretexts.org
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings (both phenyl and pyridine) typically appear as a group of weaker bands above 3000 cm⁻¹.
Pyridine Ring Vibrations: Pyridine and its derivatives exhibit characteristic ring stretching vibrations, which appear as a series of bands in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net These are often sharp and can be used to confirm the presence of the pyridine ring system.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings give rise to strong bands in the 650-900 cm⁻¹ region, and the pattern can sometimes provide information about the substitution pattern on the rings.
C-Br Stretch: The carbon-bromine bond stretch is expected to appear at lower wavenumbers, typically in the 500-600 cm⁻¹ range.
The following table summarizes the expected characteristic IR absorption bands.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl Stretch | Aryl Ketone (C=O) | 1685 - 1705 | Strong libretexts.org |
| Aromatic C-H Stretch | Phenyl & Pyridine Rings | > 3000 | Weak to Medium |
| Aromatic Ring Stretch | C=C and C=N | 1400 - 1600 | Medium to Strong researchgate.net |
| C-H Bending (out-of-plane) | Aromatic Rings | 650 - 900 | Strong |
| C-Br Stretch | Bromo-Aryl | 500 - 600 | Medium to Strong |
This table presents predicted data based on general IR spectroscopy principles.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)
Intermolecular interactions can significantly influence the position and shape of IR absorption bands. lmu.edu While this compound does not have a hydrogen bond donor (like an O-H or N-H group), the nitrogen atom in the pyridine ring and the oxygen atom of the carbonyl group are potential hydrogen bond acceptors. lmu.eduyoutube.com
In the presence of protic solvents (like alcohols or water) or other molecules capable of donating a hydrogen bond, the frequency of the carbonyl (C=O) stretching vibration would be expected to shift to a lower wavenumber (a "red shift"). lmu.edu This shift occurs because hydrogen bonding to the carbonyl oxygen weakens the C=O double bond, requiring less energy to vibrate. The extent of this shift can provide information about the strength of the intermolecular hydrogen bonding interactions. In a pure, solid state, intermolecular interactions would primarily be dipole-dipole and van der Waals forces.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org Molecules containing multiple bonds or atoms with non-bonding electrons that can be excited by this radiation are called chromophores.
Analysis of Electronic Transitions and Chromophoric Systems
The structure of this compound contains an extensive chromophoric system, making it a strong absorber of UV radiation. The primary chromophore is the benzophenone (B1666685) system, where a carbonyl group is conjugated with two aromatic rings (the bromophenyl and methylpyridyl rings). rsc.org This extended conjugation significantly affects the energy of the electronic transitions. libretexts.org
The main electronic transitions expected for this molecule are:
π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation in the molecule, these transitions are shifted to longer wavelengths (lower energy) compared to isolated aromatic rings or double bonds. They are typically responsible for the most intense absorption bands in the UV spectrum. libretexts.org For substituted benzophenones, these transitions are prominent. rsc.org
n → π Transitions:* This type of transition involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. These transitions are lower in energy (occur at longer wavelengths) than π → π* transitions. However, they are "forbidden" by selection rules and thus result in much weaker absorption bands. libretexts.org
The substitution pattern on the aromatic rings can further modify the absorption spectrum. The bromine atom and the methyl group, as well as the nitrogen atom in the pyridine ring, can all influence the energy levels of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). Studies on substituted benzophenone systems show that the position of substituents can alter the nature and energy of intramolecular charge transfer (ICT) states, which directly impacts the photophysical properties. rsc.org
| Electronic Transition | Orbitals Involved | Relative Energy | Expected Intensity |
| π → π | π (bonding) → π (antibonding) | High | Strong (High Molar Absorptivity) libretexts.org |
| n → π | n (non-bonding) → π (antibonding) | Low | Weak (Low Molar Absorptivity) libretexts.org |
This table presents predicted data based on general UV-Vis spectroscopy principles.
Solvent Effects on Electronic Absorption Spectra
The electronic absorption spectrum of a molecule, recorded using UV-Visible spectroscopy, is sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism, involves shifts in the position (λmax), intensity, and shape of absorption bands as the polarity of the solvent is altered. sciencepublishinggroup.comnih.gov These shifts provide valuable insights into the nature of electronic transitions and the interactions between the solute (the compound) and the solvent molecules.
For an aromatic ketone like this compound, the UV-Vis spectrum is expected to be characterized by two primary types of electronic transitions:
π → π* transitions: These are typically high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic rings.
n → π* transitions: These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* anti-bonding orbital of the carbonyl group. researchgate.net
The polarity of the solvent can differentially stabilize the ground and excited states of the molecule, leading to observable spectral shifts:
Hypsochromic Shift (Blue Shift): An absorption band shifts to a shorter wavelength (higher energy). This is commonly observed for n → π* transitions in polar, hydrogen-bond-donating (protic) solvents like methanol (B129727) or water. nih.gov The solvent molecules form hydrogen bonds with the carbonyl oxygen's lone pair, lowering the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.
Bathochromic Shift (Red Shift): An absorption band shifts to a longer wavelength (lower energy). This is often seen for π → π* transitions in polar solvents, which tend to stabilize the more polar excited state more than the ground state, decreasing the transition energy. sciencepublishinggroup.com
While specific experimental data for this compound is not publicly available, a hypothetical dataset based on the expected behavior for similar benzoylpyridine derivatives is presented below to illustrate these effects. su.edu.lynih.gov
Hypothetical UV-Vis Absorption Data for this compound
| Solvent | Dielectric Constant (ε) | λmax (n → π*) [nm] | λmax (π → π*) [nm] |
|---|---|---|---|
| Cyclohexane | 2.02 | 345 | 258 |
| Chloroform | 4.81 | 340 | 262 |
| Ethanol | 24.55 | 332 | 265 |
| Acetonitrile | 37.5 | 335 | 264 |
| Water | 80.1 | 328 | 268 |
Note: This data is illustrative and intended to demonstrate expected solvatochromic trends.
X-ray Crystallography
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate how molecules pack together in the solid state.
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) analysis is the gold standard for elucidating the absolute structure of a molecule. nih.gov By irradiating a single, well-ordered crystal with an X-ray beam, a unique diffraction pattern is generated, which can be mathematically deconvoluted to build a three-dimensional model of the electron density, and thus the atomic positions.
For this compound, SC-XRD would reveal the torsional angle between the pyridine and bromophenyl rings, which are connected by the carbonyl bridge. It is expected that the molecule would adopt a non-planar, twisted conformation to minimize steric hindrance between the rings. The analysis provides precise measurements of all bond lengths and angles.
Although a crystal structure for the title compound is not available in open literature, the table below presents typical crystallographic parameters that would be obtained from such an analysis, based on data for related heterocyclic compounds. nih.govsemanticscholar.org
Illustrative Crystallographic Data Table
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₁₃H₁₀BrNO |
| Formula Weight | 276.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a [Å] | 8.5 |
| b [Å] | 15.2 |
| c [Å] | 9.8 |
| α [°] | 90 |
| β [°] | 105.5 |
| γ [°] | 90 |
| Volume [ų] | 1225 |
| Z (Molecules/unit cell) | 4 |
Note: This data is a hypothetical representation for illustrative purposes.
Crystal Packing Analysis and Intermolecular Interactions
The stability of a crystal lattice is governed by a network of non-covalent intermolecular interactions. mdpi.com Analysis of the crystal packing of this compound would likely reveal several key interactions, which can be visualized and quantified using tools like Hirshfeld surface analysis. nih.govnih.gov
Halogen Bonding: The presence of a bromine atom makes halogen bonding a highly probable and significant interaction in the crystal packing. mdpi.com This interaction involves the electrophilic region (σ-hole) on the bromine atom interacting with a nucleophilic site, such as the nitrogen atom of the pyridine ring (C-Br···N) or the oxygen atom of the carbonyl group (C-Br···O) of an adjacent molecule. acs.orgnih.gov
C-H···N Hydrogen Bonding: Weak hydrogen bonds involving the nitrogen atom of the pyridine ring acting as an acceptor and C-H groups from neighboring molecules acting as donors are a common and structure-directing motif in pyridine-containing crystals. acs.org
Other Weak Interactions: Additional C-H···O and C-H···π interactions would also contribute to the cohesion of the crystal lattice. nih.gov
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is an essential analytical technique used for the characterization of bulk crystalline materials. wikipedia.org Instead of a single crystal, a finely powdered sample containing a vast number of randomly oriented microcrystallites is used.
The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net The primary applications of PXRD in the context of this compound would be:
Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch against a reference pattern (either from a known standard or one calculated from the single-crystal structure) to confirm the identity of the compound. nih.gov
Purity Assessment: The absence of peaks from starting materials or potential polymorphic impurities confirms the phase purity of the bulk sample. semanticscholar.org
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns, making it a crucial tool in identifying and characterizing polymorphism.
While no experimental PXRD pattern for this compound is publicly documented, the technique remains a standard and indispensable part of the solid-state characterization of any new crystalline compound. rsc.org
Computational Chemistry and Theoretical Investigations of 2 2 Bromobenzoyl 5 Methylpyridine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a compound like 2-(2-Bromobenzoyl)-5-methylpyridine, DFT calculations can reveal intricate details about its geometry, stability, and reactivity.
Geometry Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, the rotational freedom around the carbonyl bridge connecting the bromobenzoyl and methylpyridine rings suggests the possibility of multiple stable conformations.
Conformational analysis using DFT would involve systematically rotating the dihedral angles between the two aromatic rings and calculating the corresponding energy to map out the potential energy surface. The lowest energy conformer represents the most probable structure of the molecule in the gas phase. The relative energies of other stable conformers are also crucial for understanding the compound's dynamic behavior.
Table 1: Illustrative Optimized Geometrical Parameters for the Lowest Energy Conformer of this compound (Hypothetical Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C(ar-Br)-Br | Value | ||
| C(ar)-C(O) | Value | ||
| C=O | Value | ||
| C(O)-C(py) | Value | ||
| C(py)-N | Value | ||
| C(ar)-C(O)-C(py) | Value | ||
| Br-C(ar)-C(O) | Value | ||
| C(ar)-C(ar)-C(O)-C(py) |
Note: The values in this table are hypothetical and represent the type of data that would be generated from a DFT geometry optimization.
Electronic Structure Analysis
Once the optimized geometry is obtained, DFT calculations can elucidate the electronic properties of this compound. This includes the distribution of electrons within the molecule and the energies of its frontier molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other molecules. For instance, in related bromobenzoyl derivatives, the carbonyl oxygen and the nitrogen atom of the pyridine (B92270) ring are expected to be regions of high electron density. nih.gov
Table 2: Hypothetical Electronic Properties of this compound
| Property | Value |
| HOMO Energy | Value (eV) |
| LUMO Energy | Value (eV) |
| HOMO-LUMO Gap | Value (eV) |
| Dipole Moment | Value (Debye) |
Note: The values in this table are hypothetical and represent the type of data that would be generated from a DFT electronic structure analysis.
Prediction of Spectroscopic Parameters
DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental NMR spectra, helping to assign the signals to specific atoms within the molecule.
Vibrational Frequencies: The calculation of vibrational frequencies provides a theoretical infrared (IR) and Raman spectrum. Comparing the calculated frequencies and intensities with experimental spectra can confirm the molecular structure and identify characteristic vibrational modes, such as the carbonyl stretch or the C-Br stretch. Studies on similar molecules like 2-acetylamino-5-bromo-6-methylpyridine (B57760) have shown good agreement between theoretical and experimental vibrational spectra. researchgate.net
UV-Vis Maxima: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the ultraviolet-visible (UV-Vis) absorption maxima. This information is valuable for understanding the photophysical properties of the compound.
Reaction Pathway Modeling and Activation Energy Calculations
For a molecule like this compound, which could be an intermediate in various chemical syntheses, DFT can be used to model potential reaction pathways. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energies for different reaction steps. This allows for the prediction of the most favorable reaction mechanisms and can guide the optimization of reaction conditions to improve yields and minimize byproducts.
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. scilit.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and flexes. nih.govresearchgate.net
Conformational Dynamics and Flexibility in Solution
MD simulations are particularly useful for studying the conformational dynamics of this compound in a solvent, which more closely mimics real-world conditions. These simulations can reveal:
Conformational Transitions: How the molecule transitions between different stable conformations identified in the DFT analysis.
Flexibility: The degree of flexibility in different parts of the molecule, such as the rotation around the central carbonyl bridge.
Solvent Effects: How the presence of a solvent influences the preferred conformation and dynamics of the molecule.
By analyzing the MD trajectory, researchers can calculate properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of the molecular structure. This information is crucial for understanding how the molecule might interact with biological targets or other reactants in a solution environment.
Solvent Effects and Solvation Free Energies
A thorough review of published scientific literature reveals a notable absence of specific studies on the solvent effects and solvation free energies of this compound. While computational chemistry provides robust methods for such analyses, including explicit and implicit solvent models to calculate the energetic cost of transferring a molecule from the gas phase to a solvent, no data has been reported for this particular compound.
General principles suggest that as a polar molecule, the solubility and conformational preferences of this compound would be influenced by the polarity and hydrogen-bonding capabilities of the solvent. For instance, in polar protic solvents, hydrogen bonding with the carbonyl oxygen and the pyridine nitrogen would be expected, potentially stabilizing the molecule and affecting its reactivity. In contrast, aprotic solvents of varying polarity would interact primarily through dipole-dipole interactions. However, without specific experimental or theoretical data, any discussion remains speculative.
Table 1: Hypothetical Data on Solvation Free Energies of this compound in Various Solvents
| Solvent | Dielectric Constant (ε) | Solvation Free Energy (ΔGsolv) in kcal/mol |
| Water | 78.4 | Data not available |
| Methanol (B129727) | 32.7 | Data not available |
| Acetonitrile | 37.5 | Data not available |
| Dichloromethane | 8.9 | Data not available |
| Hexane | 1.9 | Data not available |
This table is for illustrative purposes only, as no published data exists for this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for developing mathematical models that correlate the chemical structure of compounds with their biological activity. Despite the potential of this compound as a scaffold in drug discovery, no specific QSAR studies focusing on this compound or its close analogs have been published in the peer-reviewed literature.
Development of Predictive Models for Biological or Chemical Activity
The development of predictive models is a cornerstone of QSAR analysis, enabling the virtual screening of compound libraries and the rational design of new molecules with enhanced activity. Such models are typically built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. The process involves compiling a dataset of structurally related compounds with known activities, calculating molecular descriptors, and then training and validating the model.
For this compound, there is no available literature detailing the development of any such predictive models for its biological or chemical activities. Research on other pyridine derivatives has successfully employed QSAR to predict activities ranging from anticancer to antimicrobial, but these models are not transferable to the specific structure of this compound.
Derivation of Molecular Descriptors from Optimized Structures
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can be broadly categorized into constitutional, topological, geometrical, and electronic descriptors. The derivation of these descriptors begins with the computational optimization of the molecule's three-dimensional structure.
A comprehensive search for computational studies on this compound did not yield any results detailing its optimized geometry or the subsequent derivation of molecular descriptors. While it is possible to calculate these descriptors using various software packages, no such data has been made publicly available in the scientific literature.
Table 2: Common Molecular Descriptors for QSAR Studies
| Descriptor Class | Examples | Relevance |
| Constitutional | Molecular Weight, Atom Count | Basic molecular properties |
| Topological | Connectivity Indices, Kappa Shape Indices | Describes atomic arrangement and branching |
| Geometrical | Molecular Surface Area, Molecular Volume | Encodes 3D aspects of the molecule |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Describes electronic distribution and reactivity |
This table lists general categories of molecular descriptors used in QSAR studies; no specific values have been published for this compound.
Derivatization and Analog Development Based on the 2 2 Bromobenzoyl 5 Methylpyridine Scaffold
Synthesis of Structurally Modified Analogues
The generation of analogs from the parent scaffold is a cornerstone of medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic properties. This involves a systematic approach to modifying each component of the molecule.
Strategies for modifying the pyridine (B92270) ring include:
Varying Alkyl Groups: Replacing the 5-methyl group with larger or smaller alkyl groups (e.g., ethyl, isopropyl) or with cyclic groups to probe steric tolerance.
Introducing Electron-Withdrawing/Donating Groups: Placing substituents like halogens, cyano, or methoxy (B1213986) groups on the pyridine ring can alter its pKa and electronic distribution, which can affect target binding and metabolic stability.
Adding Hydrogen Bond Donors/Acceptors: Incorporating groups like amines or hydroxyls can introduce new interaction points with biological targets.
A study on bedaquiline (B32110) analogues demonstrated that modifications to the pyridine ring, such as the introduction of phenyl or methoxy groups, significantly influenced their anti-tubercular activity. nih.gov This highlights the importance of systematically exploring the substitution pattern on the pyridine moiety of 2-(2-bromobenzoyl)-5-methylpyridine.
The bromobenzoyl portion of the molecule offers a rich canvas for chemical modification. Alterations here can influence the compound's conformation, lipophilicity, and interactions with target proteins. Research on related benzoylpyridine structures has shown that substitutions on the benzene (B151609) ring are critical for activity. ontosight.ai
Key modifications include:
Positional Isomerism: Moving the bromo substituent to the meta (3-) or para (4-) position of the benzoyl ring can drastically alter the molecule's three-dimensional shape and biological activity. smolecule.com
Substitution Effects: Introducing a variety of substituents (e.g., amino, nitro, alkyl, alkoxy) onto the phenyl ring can probe for favorable interactions within a target's binding pocket. The synthesis of related compounds like 2-(2-amino-5-bromobenzoyl)pyridine (B195683) demonstrates the feasibility of incorporating an amino group, which can serve as a hydrogen bond donor and a point for further functionalization. ontosight.aievitachem.com
Carbonyl Group Modification: The ketone linker can be reduced to a secondary alcohol, as seen in the metabolism of similar compounds, creating a chiral center and introducing a hydrogen bond donor/acceptor group. evitachem.com This change from a planar carbonyl to a tetrahedral alcohol can significantly alter the binding mode.
The synthesis of various pyridine derivatives often involves the coupling of a pyridine precursor with different arylboronic acids, which directly allows for diverse substitutions on the benzoyl part of the scaffold. mdpi.com
Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another group with similar physical and chemical properties, with the goal of improving the compound's profile. researchgate.net This can be applied to all parts of the this compound scaffold.
Table 1: Potential Isosteric Replacements for the this compound Scaffold
| Original Group | Moiety | Classical Bioisosteres | Non-Classical Bioisosteres | Potential Benefit |
| Bromine (-Br) | Bromobenzoyl | -Cl, -F, -I, -CN | -CF3, -SCH3 | Modulate electronics, size, and metabolic stability |
| Phenyl Ring | Bromobenzoyl | Thiophene, Furan | Pyrazole (B372694), Thiazole | Alter solubility, metabolic pathways, and patentability |
| Ketone (-C=O-) | Linker | Ester (-O-C=O-), Amide (-NH-C=O-) | Sulfone (-SO2-), Oxime (=N-OH) | Change hydrogen bonding potential and conformation |
| Pyridine Ring | Core Scaffold | Pyrimidine, Pyridazine, Pyrazine | Phenyl, Thiazole | Modify basicity, solubility, and core geometry |
This strategy of molecular modification is fundamental in developing new series of compounds with improved pharmacodynamic and pharmacokinetic properties. researchgate.net
Scaffold Hopping and Bioisosterism for Novel Chemical Entities
Scaffold hopping is a more radical approach where the central core of a molecule is replaced with a structurally different scaffold, while aiming to retain similar biological activity by preserving key pharmacophoric interactions. nih.govniper.gov.in This technique is used to discover novel chemical entities with improved properties or to circumvent existing patents. nih.gov
Starting from the this compound scaffold, one could envision several "hops":
Heterocycle Replacement: The pyridine ring could be replaced by other heteroaromatic systems like pyrimidine, imidazole, or triazole. For example, a successful scaffold hop was demonstrated by replacing a 2-aminoimidazole with a 2-aminopyrimidine (B69317) to generate new anti-biofilm agents. nih.gov
Ring System Alteration: The entire benzoyl-pyridine system could be replaced by a different bicyclic or fused ring system that maintains the relative orientation of key substituents.
Fragment-Based Hopping: The molecule can be deconstructed into its pyridine and bromobenzoyl fragments, and alternative linkers or core structures can be computationally or synthetically explored to recombine these or similar fragments in novel ways.
This strategy allows for significant leaps in chemical space, potentially leading to the discovery of compounds with entirely new modes of action or improved drug-like properties. niper.gov.in
Development of Compound Libraries for High-Throughput Screening
To efficiently explore the structure-activity relationship around the this compound scaffold, the synthesis of compound libraries for high-throughput screening (HTS) is a key strategy. This involves using robust and versatile chemical reactions to generate a large number of analogs in a parallel fashion.
The Suzuki cross-coupling reaction is particularly well-suited for this purpose. mdpi.com A library could be designed by reacting a common precursor, such as a boronic acid derivative of 2-benzoyl-5-methylpyridine, with a diverse set of aryl or heteroaryl halides. Conversely, a boronic acid library could be coupled with this compound itself.
Table 2: Illustrative Combinatorial Library Design
| Building Block A (Pyridine Core) | Building Block B (Aryl Halide/Boronic Acid) | Core Reaction | Library Output |
| 2-(2-Boronylbenzoyl)-5-methylpyridine | R1-Br, R2-Br, R3-Br... | Suzuki Coupling | Diverse analogs with modifications on the benzoyl moiety |
| This compound | R1-B(OH)2, R2-B(OH)2, R3-B(OH)2... | Suzuki Coupling | Diverse analogs with functionalization at the bromine position |
Computational methods, such as virtual screening, can be used to pre-select building blocks or to prioritize compounds from the designed library for synthesis and testing, making the process more efficient. researchgate.net
Functionalization of the Bromine Atom for Complex Architectures
The bromine atom on the benzoyl ring is not just a substituent that modulates electronic properties; it is a highly valuable synthetic handle for building more complex molecular architectures. Its presence allows for a wide range of metal-catalyzed cross-coupling reactions.
Key functionalization reactions include:
Suzuki-Miyaura Coupling: Reacting the bromine with various aryl or heteroaryl boronic acids to create biaryl structures. This is one of the most common and versatile methods for C-C bond formation. mdpi.com
Sonogashira Coupling: Coupling with terminal alkynes to introduce a rigid, linear alkyne linker, which can be used to probe deeper into a binding pocket or to attach other functional groups.
Buchwald-Hartwig Amination: Forming a C-N bond by reacting the bromine with a wide range of primary or secondary amines, introducing new hydrogen bonding capabilities and basic centers.
Heck Coupling: Reacting with alkenes to introduce vinyl groups.
Nucleophilic Substitution: The bromine can be replaced by nucleophiles such as azides or thiols, leading to a variety of different derivatives. smolecule.com
These reactions transform the relatively simple starting scaffold into a diverse set of complex, three-dimensional molecules, each with unique properties and the potential for novel biological activities.
Potential Applications and Biological Relevance of 2 2 Bromobenzoyl 5 Methylpyridine and Its Analogues
Medicinal Chemistry and Pharmaceutical Applications
The primary significance of 2-(2-Bromobenzoyl)-5-methylpyridine lies in its role as a key starting material and intermediate in the synthesis of high-value pharmaceutical compounds. Its unique chemical structure provides a versatile scaffold for constructing more complex molecules with desired pharmacological activities.
Role as a Synthetic Intermediate for Active Pharmaceutical Ingredients (APIs)
The most prominent application of this compound is as a crucial building block in the synthesis of Alogliptin. Alogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes. The synthesis of Alogliptin often involves the reaction of this compound with other chemical entities to construct the final API. This underscores the industrial importance of this compound as a key intermediate in the production of this life-saving medication.
The following table outlines the key reactants and the resulting API in a common synthetic route involving this compound.
| Reactant 1 | Reactant 2 | Resulting API |
| This compound | 2-((6-aminopyrimidin-4-yl)amino)-2-methylpropan-1-ol | Alogliptin |
Exploration of Potential Pharmacological Activities (e.g., enzyme inhibition, receptor modulation)
Beyond its established role in Alogliptin synthesis, the chemical scaffold of this compound and its analogues has been explored for other potential pharmacological activities. Research has focused on modifying the core structure to investigate interactions with various biological targets.
Analogues of this compound have been investigated for their potential to inhibit other enzymes or modulate the activity of cellular receptors. This exploratory research aims to identify new therapeutic applications for this class of molecules. The core benzoylpyridine structure is a common motif in medicinal chemistry, and its derivatives are often screened for a wide range of biological activities.
Contribution to Drug Discovery and Development Programs
The successful use of this compound in the development of Alogliptin highlights its contribution to drug discovery and development programs. The synthetic routes established for this intermediate can be adapted to create libraries of related compounds. These libraries are then screened against various biological targets to identify new lead compounds for a range of diseases. This process, known as diversity-oriented synthesis, leverages the known reactivity and structural features of this compound to accelerate the discovery of new drug candidates.
Material Science Applications
While the primary applications of this compound are in the pharmaceutical sector, its chemical properties also suggest potential uses in material science, although this is a less developed area of research.
Development of Organic Electronic and Optoelectronic Materials
The aromatic and heterocyclic nature of this compound makes it a candidate for the synthesis of novel organic electronic and optoelectronic materials. The presence of the pyridine (B92270) ring and the benzoyl group can impart desirable electronic properties, such as charge transport capabilities and luminescence. Research in this area is focused on incorporating this and similar structures into larger conjugated systems for potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Polymer Chemistry and Monomer Synthesis
The reactive sites on the this compound molecule, particularly the bromine atom, allow it to be used as a monomer in polymerization reactions. Through cross-coupling reactions, this compound can be linked together to form polymers with specific electronic and physical properties. The resulting polymers could have applications in areas such as specialty plastics, conductive polymers, and advanced coatings.
Agrochemical Applications
The pyridine ring is a common feature in many commercially successful agrochemicals. researchgate.net This has spurred research into novel pyridine-containing compounds for potential use as pesticides or herbicides.
Screening for Pesticidal or Herbicidal Properties
While direct screening data for this compound is not extensively available in public literature, the herbicidal and pesticidal activities of analogous compounds containing the benzoylpyridine or substituted pyridine core have been investigated. These studies provide a strong rationale for the potential screening of this compound and its derivatives.
Research into pyrazole (B372694) benzophenone (B1666685) derivatives has identified compounds with significant herbicidal activity. rsc.orgresearchgate.net For instance, certain 1-acyl-3-phenyl-pyrazol benzophenones have demonstrated potent herbicidal effects against weeds like barnyard grass, with some derivatives showing greater efficacy than the commercial herbicide pyrazoxyfen. rsc.org These findings suggest that the benzophenone moiety, a key feature of this compound, is a valuable component in the design of new herbicides.
Furthermore, studies on 3-(pyridin-2-yl)benzenesulfonamide derivatives, which share the 2-substituted pyridine motif, have yielded compounds with high herbicidal activity against various weeds. researchgate.net This highlights the importance of the pyridine ring in achieving desired biological effects. The structure-activity relationship (SAR) studies in these analogous series can guide the design and screening of novel compounds like this compound. For example, the introduction of different substituents on the pyridine and benzoyl rings can modulate the herbicidal spectrum and potency.
A study on 3-(pyridin-2-yl)benzothiazol-2-one derivatives as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors revealed that while they show excellent herbicidal activity against broadleaf weeds, their effectiveness against grass weeds is limited. ontosight.ai This indicates the potential for targeted herbicidal action. Another study on bispyribac (B138428) phenolic esters, which are 2-(pyrimidin-2-yloxy)benzoic acid derivatives, showed that their herbicidal activity is influenced by their ability to bind to the target enzyme and their metabolic breakdown into the active acid form. patsnap.com
The general insecticidal potential of substituted heterocyclic pyridine compounds has also been demonstrated. researchgate.net This suggests that a comprehensive screening of this compound and its analogues could uncover valuable pesticidal properties.
| Analogue Class | Target Weeds/Pests | Key Findings | Reference |
| Pyrazole Benzophenone Derivatives | Barnyard Grass | Good herbicidal activity, with some compounds more potent than pyrazoxyfen. | rsc.org |
| 3-(Pyridin-2-yl)benzenesulfonamide Derivatives | Velvet leaf, youth-and-old age, barnyard grass, foxtail | Efficient control of various weeds at low application rates. | researchgate.net |
| 3-(Pyridin-2-yl)benzothiazol-2-one Derivatives | Broadleaf Weeds | Extraordinary herbicidal activity against broadleaf weeds. | ontosight.ai |
| Bispyribac Phenolic Esters | Poaceae and broadleaf weeds | Herbicidal activity is dependent on enzyme binding and metabolic conversion. | patsnap.com |
Catalysis and Ligand Design
The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property is the foundation for its application in catalysis and ligand design.
Investigation of Metal Coordination Properties in Catalytic Systems
The coordination chemistry of benzoylpyridine derivatives is a field of active research. The 2-benzoylpyridine (B47108) moiety can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the carbonyl oxygen. This chelation can lead to the formation of stable metal complexes with potential catalytic applications.
Gold(III) complexes coordinated with a 2-benzoylpyridine ligand have been shown to be critical for certain protein labeling applications, demonstrating a rare example of C(sp²)-C(sp) aryl-alkynyl cross-coupling. nih.gov This highlights the unique reactivity that can be achieved through the complexation of metals with benzoylpyridine ligands. The investigation of such metal complexes is crucial for understanding their potential as catalysts in various organic transformations. The electronic properties of the benzoyl and pyridine rings, as well as the nature of any substituents, will significantly impact the stability and catalytic activity of the corresponding metal complexes.
Development of Chiral Ligands for Asymmetric Synthesis
The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. Pyridine-containing molecules are a cornerstone in the design of chiral ligands. nih.gov While direct application of this compound in this context is not widely reported, its structural framework provides a basis for the design of new chiral ligands.
The general strategy involves introducing chirality to the pyridine-containing scaffold. This can be achieved by various means, such as the introduction of a chiral center in a substituent or the creation of a planar-chiral structure by complexation to a metal. For instance, the development of chiral pyridine-oxazoline (PyOX) ligands has seen a renaissance in recent years, proving effective in a range of asymmetric catalytic reactions. researchgate.netrsc.org
The synthesis of tunable chiral pyridine-aminophosphine ligands based on chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds has been reported. rsc.org These P,N ligands have been successfully applied in the iridium-catalyzed asymmetric hydrogenation of challenging substrates. rsc.org This demonstrates how a substituted pyridine core can be elaborated into a sophisticated chiral ligand.
The concept of using C1-symmetric P,N-ligands, which are sterically and electronically non-symmetrical, has gained traction as they can offer more effective enantiocontrol in certain reactions compared to their C2-symmetric counterparts. nih.gov The structure of this compound, with its distinct substitution pattern, makes it an interesting starting point for the development of such non-symmetrical chiral ligands. The bromo-substituent, for example, offers a handle for further chemical modification to introduce chiral auxiliaries or other coordinating groups.
| Chiral Ligand Class | Asymmetric Reaction | Key Features | Reference |
| Pyridine-Oxazoline (PyOX) Ligands | Various | Hybrid ligands with unique and recently discovered properties. | researchgate.netrsc.org |
| Pyridine-Aminophosphine Ligands | Asymmetric Hydrogenation | Tunable ligands based on chiral tetrahydroquinoline scaffolds. | rsc.org |
| Non-symmetrical P,N-Ligands | Various | Offer potentially more effective enantiocontrol than C2-symmetric ligands. | nih.gov |
Q & A
Q. What strategies stabilize this compound under acidic or oxidative conditions?
- Methodological Answer : Store at ambient temperatures in inert solvents (e.g., anhydrous THF) to prevent hydrolysis of the bromobenzoyl group (). Avoid strong oxidizers (CrO₃, KMnO₄) unless intentional (e.g., indole oxidation to benzodiazepines) (). Stabilize via salt formation (e.g., HCl adducts) if decomposition occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
